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Introduction

WS5, chemically known as N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a potent
synthetic cooling agent increasingly utilized in the food industry.[1] Derived from menthol, it
offers an intense and prolonged cooling sensation, primarily perceived on the roof of the mouth
and the back of the tongue, without the characteristic minty aroma or taste associated with
menthol.[2][3] Its high stability under varying pH and temperature conditions, including heat
resistance up to 200°C, makes it a versatile ingredient for a wide range of food and beverage
applications.[4][5] This document provides detailed application notes and protocols for the use
of WS5 in food science research, focusing on its sensory properties, formulation
considerations, and interaction with sensory receptors.

Data Presentation
Comparative Cooling Intensity of WS5
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. Relative Cooling Intensity . .
Cooling Agent Primary Sensation Area
(vs. Menthol)

General oral cavity, minty

Menthol 1x
flavor
WS3 ~1.5x Front of the mouth and tongue
Roof of the mouth and back of
WS5 ~3-4x
the tongue
Front of the mouth, clean
Ws23 ~1.5x _ _
cooling sensation
Source:[1]
Minimum Recommended Maximum Recommended
Food Product Category
Level (ppm) Level (ppm)
Beverages 10 100
Chewing Gum 1000 15000
Hard Candies 100 3000
Chocolate 50 500
Dairy Products 30 300

Source:[1]

Experimental Protocols
Protocol 1: Sensory Evaluation of WS5 in a Beverage
Matrix

Objective: To determine the sensory profile and consumer acceptance of a beverage containing

varying concentrations of WS5.
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Materials:

Base beverage (e.g., lemonade, iced tea)

o WSS5 (food grade, powder or liquid form)

e Propylene Glycol (PG) or Ethanol (for dissolving WS5 powder)

e Trained sensory panel (n=10-15) or consumer panel (n=50-100)

o Standard sensory evaluation booths with controlled lighting and temperature

o Coded sample cups

o Water and unsalted crackers for palate cleansing

e Sensory evaluation software or ballots

Procedure:

e Sample Preparation:

o If using WS5 powder, prepare a stock solution by dissolving it in PG or ethanol. For
example, create a 1% (w/v) stock solution.

o Prepare beverage samples with different concentrations of WS5 (e.g., 0 ppm - control, 15
ppm, 30 ppm, 50 ppm).

o Ensure all samples are at a consistent serving temperature (e.g., 4°C).

o Pour equal volumes of each sample into coded cups.

e Sensory Evaluation:

o Provide panelists with a set of coded samples in a randomized order.

o Instruct panelists to rinse their mouths with water and eat a cracker before evaluating the
first sample and between each subsequent sample.
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o Panelists should evaluate each sample for the following attributes on a 9-point hedonic
scale (1 = dislike extremely, 9 = like extremely) or a labeled magnitude scale:

» Cooling Intensity

= Time to Onset of Cooling
» Duration of Cooling

= Sweetness

= Sourness

= Bitterness

» Overall Liking

o For descriptive analysis with a trained panel, use a line scale to rate the intensity of
specific attributes.

e Data Analysis:

o Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to
determine significant differences between samples.

o Generate spider web plots for descriptive analysis data to visualize the sensory profiles.

Protocol 2: Incorporation of WS5 into a Hard Candy
Formulation

Objective: To develop a hard candy with a noticeable and pleasant cooling sensation using
WSS5.

Materials:
e Sucrose

e Corn syrup
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o Water

« Citric acid

» Flavoring oll

o WSS5 (food grade)

e Candy thermometer

e Cooking pot

e Molds

Procedure:

o Candy Base Preparation:
o In a pot, combine sucrose, corn syrup, and water.
o Heat the mixture to a hard-crack stage (149-154°C), stirring occasionally.
o Remove from heat.

« Incorporation of Additives:
o Allow the candy mass to cool slightly (to around 135-140°C).
o Add citric acid and flavoring oil and stir gently to combine.

o Add the desired amount of WS5 (e.g., 200 ppm) and stir thoroughly to ensure even
distribution. Due to its high heat stability, WS5 can be added at this stage.[4]

e Molding and Cooling:
o Carefully pour the hot candy mixture into molds.

o Allow the candies to cool completely at room temperature.
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o Once hardened, remove the candies from the molds and wrap them individually.

Mandatory Visualization
Signaling Pathway of WS5-Induced Cooling Sensation
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Caption: Signaling pathway of WS5-induced cooling sensation via TRPM8 and TRPA1
activation.

Experimental Workflow for Sensory Evaluation of WS5
in a Beverage
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Caption: Workflow for the sensory evaluation of WS5 in a beverage formulation.
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Conclusion

WSS is a highly effective and versatile cooling agent with significant potential in food science
research and product development. Its intense, long-lasting cooling effect, coupled with its lack
of flavor and odor, allows for the creation of novel sensory experiences in a variety of food
matrices. The provided protocols offer a starting point for researchers to explore the application
of WS5 and to develop innovative food products that meet consumer demand for new and
exciting sensory profiles. Further research into the interaction of WS5 with other food
components and its impact on physicochemical properties will continue to expand its
application in the food industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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